molecular formula C9H10F3NO B7891158 (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B7891158
M. Wt: 205.18 g/mol
InChI Key: XRRKIDIISISOKH-ZCFIWIBFSA-N
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Description

Scientific Context of Chiral Amines as Fundamental Research Substrates

Chiral amines are organic compounds that are indispensable in asymmetric synthesis. They serve multiple roles, acting as chiral auxiliaries, resolving agents for racemic mixtures of acids, and as foundational components for the synthesis of a vast array of biologically active molecules. mdpi.comrsc.org It is estimated that over 80% of all drugs and drug candidates incorporate an amine functional group, and a significant portion of these are chiral. wikipedia.org

The utility of chiral amines stems from their ability to introduce stereochemical control in chemical reactions, which is crucial for the synthesis of enantiomerically pure compounds. researchgate.net This is particularly important in the pharmaceutical industry, where the different enantiomers of a chiral drug can have vastly different pharmacological effects. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, heavily relies on chiral building blocks like (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine. wikipedia.orgresearchgate.net

Table 1: Key Roles of Chiral Amines in Research

Role Description
Chiral Building Blocks Incorporated into the final structure of a target molecule, defining its stereochemistry.
Chiral Auxiliaries Temporarily attached to a substrate to direct a stereoselective transformation, then removed.
Resolving Agents Used to separate racemic mixtures by forming diastereomeric salts that can be separated by crystallization. wikipedia.org

| Chiral Catalysts/Ligands | Form complexes with metals to create catalysts for enantioselective reactions. mdpi.com |

Significance of Trifluoromethoxy Aromatic Systems in Advanced Chemical Research

The trifluoromethoxy (-OCF₃) group is a unique and highly valued substituent in medicinal chemistry and materials science. mdpi.com Its incorporation into an aromatic system, as seen in this compound, imparts a range of desirable physicochemical properties. The trifluoromethoxy group is one of the most lipophilic substituents known, a property that can significantly enhance a molecule's ability to cross cell membranes. mdpi.com

Furthermore, the strong carbon-fluorine bonds in the -OCF₃ group contribute to high metabolic stability. mdpi.com In drug design, this means that molecules containing this group are often more resistant to being broken down by metabolic processes in the body, which can lead to a longer duration of action. The trifluoromethoxy group also possesses distinct electronic properties that can influence how a molecule interacts with its biological target. mdpi.com

Table 2: Impact of the Trifluoromethoxy Group on Molecular Properties

Property Effect of -OCF₃ Group
Lipophilicity Significantly increases, potentially improving membrane permeability. mdpi.com
Metabolic Stability Enhances resistance to metabolic degradation due to strong C-F bonds. mdpi.com
Electronic Profile Acts as a strong electron-withdrawing group, influencing molecular interactions.

| Binding Affinity | Can modulate and improve the binding of a molecule to its target receptor or enzyme. |

Structural Elucidation and Stereochemical Designation of this compound

The definitive structure and stereochemistry of this compound are established through a combination of spectroscopic techniques and stereochemical assignment rules.

Structural Characterization: The molecular structure is typically confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry.

¹H NMR: Would show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the nitrogen, the methyl (CH₃) protons, and the amine (NH₂) protons. The splitting patterns of these signals would confirm the connectivity of the atoms. For instance, the methine proton signal would likely appear as a quartet due to coupling with the adjacent methyl protons.

¹³C NMR: Would reveal the number of unique carbon environments, including the carbons of the aromatic ring, the methyl carbon, the methine carbon, and the carbon of the trifluoromethoxy group.

¹⁹F NMR: Is particularly informative for fluorinated compounds and would show a characteristic signal for the three equivalent fluorine atoms of the -OCF₃ group.

Mass Spectrometry: Would determine the compound's molecular weight and provide fragmentation patterns that support the proposed structure.

Stereochemical Designation: The "(R)" designation refers to the absolute configuration of the stereocenter—the carbon atom bonded to the amine, the methyl group, the phenyl ring, and a hydrogen atom. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Assign Priorities: The four groups attached to the chiral center are ranked by atomic number. For this molecule, the priority order is: 1. Amine (-NH₂) > 2. 3-(Trifluoromethoxy)phenyl ring > 3. Methyl (-CH₃) > 4. Hydrogen (-H).

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Hydrogen) is pointing away from the viewer.

Determine Direction: The direction from the highest priority group (1) to the second (2) to the third (3) is traced. If this direction is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If it is counter-clockwise, it is (S) (sinister for left).

The enantiomeric purity of a sample of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Table 3: Compound Identity

Name This compound
CAS Number 1228559-55-4
Molecular Formula C₉H₁₀F₃NO
Molecular Weight 205.18 g/mol

| Stereochemistry | (R)-enantiomer |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRKIDIISISOKH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 1 3 Trifluoromethoxy Phenyl Ethanamine

Development of Stereoselective Synthetic Pathways

The synthesis of single-enantiomer chiral amines from prochiral ketones, such as 3'-(Trifluoromethoxy)acetophenone, necessitates precise control of stereochemistry. This has been achieved through various stereoselective strategies, including catalytic asymmetric reactions and the use of chiral auxiliaries.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an elegant and atom-economical route to chiral amines. A primary strategy involves the asymmetric reduction of a prochiral ketimine derived from 3'-(Trifluoromethoxy)acetophenone. This transformation is often accomplished through transfer hydrogenation, which uses a stable hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. For instance, ruthenium and rhodium complexes featuring chiral amino alcohol ligands have proven effective in the transfer hydrogenation of various aryl ketimines, affording chiral amines with high enantioselectivity. nih.gov

Another powerful approach is the use of chiral phosphoric acids as catalysts. These Brønsted acids can activate the imine substrate towards reduction by a hydride donor, such as a Hantzsch ester or a benzothiazoline, while creating a chiral environment that directs the hydride attack to one face of the imine, leading to the desired enantiomer. nih.gov This method is particularly noted for its operational simplicity and effectiveness with fluorinated substrates.

ApproachCatalyst TypeReducing AgentKey Features
Asymmetric Transfer Hydrogenation Chiral Ru- or Rh-complexes with amino alcohol ligandsIsopropanol, Formic AcidHigh efficiency for aryl ketimines; avoids high-pressure H₂ gas. nih.gov
Asymmetric Reduction Chiral Phosphoric Acid (Brønsted Acid)Hantzsch Ester, BenzothiazolineMild, organocatalytic conditions; effective for fluorinated imines. nih.gov
Asymmetric aza-Henry Reaction Amino acid-derived quaternary ammonium (B1175870) saltsNitromethaneForms β-nitroamine precursors; versatile for further functionalization. semanticscholar.org

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org In this approach, a prochiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine, the most prominent auxiliary-based method involves the use of tert-butanesulfinamide, a technique developed by Ellman. yale.edu The synthesis proceeds via three key steps:

Condensation: The prochiral ketone, 3'-(Trifluoromethoxy)acetophenone, is condensed with (R)-tert-butanesulfinamide under mild acidic conditions to form the corresponding N-tert-butanesulfinyl ketimine.

Diastereoselective Reduction: The sulfinylimine intermediate is then reduced using a standard hydride reagent, such as sodium borohydride. The bulky tert-butanesulfinyl group effectively shields one face of the C=N bond, directing the hydride attack to the opposite face and resulting in a high degree of diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed from the resulting amine by treatment with an acid (e.g., HCl in methanol), yielding the target (R)-amine with high enantiomeric purity. yale.edu

Other auxiliaries, such as Evans oxazolidinones and pseudoephedrine, have also been widely used in asymmetric synthesis, although the tert-butanesulfinamide method is particularly well-suited for the preparation of chiral primary amines from ketones. wikipedia.org

Enantioselective Reductions in Amine Synthesis

This strategy focuses on the direct asymmetric reduction of the C=N bond of a pre-formed or in situ-generated imine. It is closely related to catalytic asymmetric synthesis but emphasizes the reduction step itself. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing α-trifluoromethyl amines. nih.gov

Success in these reductions often depends on controlling the E/Z geometry of the imine, as different isomers can lead to opposite enantiomers of the product. nih.gov The reaction can be performed via catalytic hydrogenation using molecular hydrogen with chiral catalysts (e.g., those based on iridium or rhodium) or through the transfer hydrogenation methods described previously. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). For alkyl ketimines, challenges such as imine-enamine tautomerism can sometimes lead to lower reactivity or selectivity compared to aryl ketimines. nih.gov

Biocatalytic Strategies for Enantiopure Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exceptional stereoselectivity, making them ideal for the production of enantiopure pharmaceuticals. nih.govnih.gov

Enzyme-Catalyzed Asymmetric Amination

Several classes of enzymes are capable of converting a prochiral ketone like 3'-(Trifluoromethoxy)acetophenone directly into the corresponding chiral amine.

Transaminases (TAs): Also known as aminotransferases, these pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a ketone acceptor. nih.gov (R)-selective ω-transaminases (R-ω-TAs) are particularly valuable for synthesizing (R)-amines. nih.gov Extensive protein engineering has been employed to develop transaminases with high activity and selectivity towards bulky aromatic substrates, such as the precursor to the antidiabetic drug sitagliptin, which shares structural similarities with the target compound. nih.govnih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.govnih.gov This approach is highly atom-economical as it uses inexpensive ammonia directly. Protein engineering has been used to create AmDHs with tailored substrate specificities and improved stability. nih.gov

Reductive Aminases (RedAms): A subgroup of imine reductases (IREDs), RedAms can catalyze the reductive amination of ketones with small amine donors. researchgate.net Certain fungal RedAms have shown a superior ability to use ammonia as the amine partner, making them effective biocatalysts for synthesizing chiral primary amines. nih.gov

Enzyme ClassCofactor(s)Amine SourceKey Advantages
Transaminase (TA) Pyridoxal 5'-phosphate (PLP)Amine donor (e.g., L-alanine, Isopropylamine)High stereoselectivity; well-established for bulky ketones; no need for external cofactor regeneration if donor/acceptor pair is well-chosen. nih.gov
Amine Dehydrogenase (AmDH) NAD(P)HAmmoniaHigh atom economy; produces only water as a byproduct. nih.govnih.gov
Reductive Aminase (RedAm) NAD(P)HAmmonia or small primary aminesCan perform reductive amination in water; effective for preparing primary amines. nih.govresearchgate.net

Multi-Enzyme Cascade Systems in Chiral Amine Synthesis

While single-enzyme systems are effective, many biocatalytic reactions, particularly those involving transaminases, suffer from unfavorable reaction equilibria, which can limit product yields. uab.cat Multi-enzyme cascade systems address this by combining two or more enzymatic reactions in a single pot to pull the equilibrium towards the product side. rug.nl

A well-documented strategy for transaminase-catalyzed reactions is to include a second enzyme to remove a reaction byproduct. For example, in the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using an (R)-ω-transaminase with isopropylamine (B41738) as the amine donor, the reaction produces acetone (B3395972) as a coproduct. nih.govmdpi.com The accumulation of acetone can drive the reverse reaction, lowering the final yield. By adding an alcohol dehydrogenase (ADH) and a cofactor (NADH), the acetone is reduced to isopropanol. nih.gov This continuous removal of the acetone coproduct shifts the equilibrium, enabling nearly complete conversion to the desired chiral amine. nih.govmdpi.com

Such bienzyme systems can be constructed using co-expressed enzymes within a single recombinant bacterial host, streamlining the production of the biocatalyst. mdpi.com These integrated cascade approaches not only improve yields but also reduce downstream processing steps, aligning with the principles of green chemistry. rug.nl

Process Optimization for Biocatalytic Efficiency and Yield

The biocatalytic synthesis of chiral amines, including structurally related compounds to this compound, is a field of intensive research focused on enhancing efficiency, yield, and enantiomeric purity. Optimization strategies often involve multi-faceted approaches, from reaction media engineering to the use of multi-enzyme systems.

Another powerful optimization technique is the use of multi-enzyme cascade systems to shift unfavorable reaction equilibria. In the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using an R-ω-transaminase, the reaction is often limited by equilibrium. To drive the reaction towards product formation, an alcohol dehydrogenase (ADH) can be introduced. mdpi.com The ADH removes the acetone by-product, thereby shifting the equilibrium and improving the product yield. mdpi.comresearchgate.net A co-expression system of the transaminase (ATA117) and the ADH in E. coli increased the substrate handling capacity by 1.5-fold compared to the single enzyme system. mdpi.com

Optimization of physical and chemical parameters is also crucial. For biocatalytic reactions, pH and temperature are key variables. For instance, the optimal conditions for the aforementioned bienzyme cascade were found to be a pH of 9.0 (using a Tris-HCl buffer) and a temperature of 40 °C. mdpi.com

Table 1: Optimization Parameters in Biocatalytic Synthesis of Related Chiral Compounds
Parameter OptimizedStrategyTarget Compound/Related AnalogueResultSource
Substrate SolubilityAddition of 0.6% (w/v) Tween-20(R)-1-[3-(Trifluoromethyl)phenyl]ethanolIncreased substrate concentration 4-fold; 82.6% yield. nih.gov
Substrate Solubility & YieldAddition of 4% (w/v) ChCl:Lys NADES in Tween-20 system(R)-1-[3-(Trifluoromethyl)phenyl]ethanolAchieved 91.5% yield at 200 mM substrate. nih.gov
Substrate Solubility & YieldUse of 15% (v/v) isopropanol as co-solvent(R)-1-[4-(Trifluoromethyl)phenyl]ethanolYield increased from 62.5% to 99.1% at 100 mM substrate. mdpi.com
Reaction EquilibriumBienzyme cascade (Transaminase + Alcohol Dehydrogenase)(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamineIncreased substrate handling capacity by 1.5-fold; >99.9% yield. mdpi.com
Reaction ConditionspH and Temperature Optimization(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamineOptimal conditions identified as pH 9.0 and 40°C. mdpi.com

Chemical Functionalization and Derivatization

The chemical modification of this compound is essential for creating analogues with diverse properties. Functionalization can be targeted at the primary amino group or the aromatic ring.

Synthesis of Structurally Modified Analogues

The core structure of this compound serves as a scaffold for generating a variety of analogues. Synthetic strategies often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

One prominent method for creating structurally diverse amines is the aza-Henry reaction, which involves the addition of nitroalkanes to imines to form β-nitroamines. semanticscholar.org This reaction provides a pathway to analogues containing both amine and nitro functionalities, which can be further transformed into other important structures like chiral diamines. semanticscholar.org The use of amino acid-derived quaternary ammonium salts as catalysts allows this reaction to proceed under mild conditions, yielding products with high enantioselectivity. semanticscholar.org

Another approach to creating analogues involves building heterocyclic structures onto the trifluoromethyl-substituted phenyl ring. For example, a one-pot synthesis for 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. nih.gov This method allows for the construction of a pyrazole (B372694) ring attached to the aromatic core, demonstrating a versatile strategy for creating complex analogues from readily available starting materials. nih.gov The α-trifluoromethylamino group is also considered a valuable bioisostere for the amide group in peptidomimetics, driving the development of methods to incorporate this moiety into larger, more complex molecules. nih.gov

Table 2: Methods for Synthesizing Structurally Modified Analogues
Synthetic MethodType of Analogue ProducedKey FeaturesSource
Asymmetric aza-Henry Reactionα-Trifluoromethyl β-nitroaminesForms C-C bonds; introduces nitro and amine groups with high enantioselectivity. semanticscholar.org
(3+3)-Annulation / Ring Contraction1-Aryl-3-trifluoromethylpyrazolesConstructs a heterocyclic pyrazole ring on the aromatic core. nih.gov
Arylboroxine Addition to CF₃ IminesBenzylic α-trifluoromethyl aminesForms a new C-C bond between the aryl group and the imine carbon. nih.gov

Selective Reactions at the Amino and Aromatic Moieties

Selective functionalization of either the primary amine or the aromatic ring allows for precise chemical modifications.

Reactions at the Amino Moiety: The primary amino group is a nucleophilic center and a site for a wide range of chemical transformations. These include N-alkylation, N-acylation, and the formation of imines or sulfonamides. For instance, methods for the one-pot synthesis of N-substituted trifluoromethyl amines have been developed using reagents like CF₃SO₂Na. rsc.org Such reactions demonstrate the ability to selectively introduce various substituents onto the nitrogen atom. The basicity of the α-CF₃ amine is significantly lower than its non-fluorinated counterpart, a property that influences its reactivity and hydrogen-bonding characteristics, making it more akin to an amide. nih.gov

Reactions at the Aromatic Moiety: The aromatic ring can undergo functionalization through electrophilic aromatic substitution, although the trifluoromethoxy group's electronic properties will direct the position of substitution. A general strategy for the functionalization of polycyclic aromatic hydrocarbons (PAHs) that can be conceptually applied is sulfoniumization. rsc.org This one-step protocol uses a diaryl sulfoxide (B87167) to introduce a sulfonium (B1226848) group onto the aromatic ring, which not only enhances solubility but also serves as a handle for subsequent post-functionalization reactions, including C-C and C-heteroatom bond formation. rsc.org While demonstrated on PAHs, this principle of activating an aromatic ring for further derivatization is a key strategy in synthetic chemistry.

Table 3: Selective Functionalization Strategies
Reaction MoietyReaction TypeDescriptionSource
Amino GroupN-SubstitutionIntroduction of alkyl, aryl, or other groups directly onto the nitrogen atom. rsc.org
Amino GroupAcylnitrenoid TransferFormation of new N-C, N-N, and N-O bonds via catalytic reactions. researchgate.net
Aromatic MoietySulfoniumizationIntroduction of a sulfonium salt onto the ring, enabling further functionalization and improving solubility. rsc.org

Strategies for Enantiomeric Resolution and Enrichment of R 1 3 Trifluoromethoxy Phenyl Ethanamine

Classical Diastereomeric Crystallization Methods

Classical resolution via diastereomeric crystallization remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Selection and Application of Chiral Resolving Agents

The choice of a suitable chiral resolving agent is the most critical factor in the success of a diastereomeric crystallization. For the resolution of a basic compound like 1-(3-(trifluoromethoxy)phenyl)ethanamine (B3139121), acidic chiral resolving agents are employed. The interaction between the amine and the acid leads to the formation of diastereomeric salts. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts formed. Common and effective chiral resolving agents for primary amines include:

Tartaric Acid: Derivatives of tartaric acid, such as L-(+)-tartaric acid and D-(-)-tartaric acid, are among the most frequently used resolving agents for racemic bases. pbworks.com The formation of diastereomeric tartrate salts can lead to significant differences in solubility, facilitating the separation of one diastereomer through crystallization. pbworks.com

Mandelic Acid: Both (R)- and (S)-mandelic acid are effective resolving agents for a variety of amines. The presence of the phenyl group in mandelic acid can lead to favorable π-π stacking interactions in the crystal lattice of the diastereomeric salt, which can enhance the differentiation between the two diastereomers. researchgate.net

Camphorsulfonic Acid: This strong acid is another widely used resolving agent for amines. Its rigid bicyclic structure can lead to well-defined crystal packing and significant differences in the solubilities of the resulting diastereomeric salts. rsc.org

The selection process often involves empirical screening of several resolving agents to identify the one that provides the best separation for the specific substrate.

Optimization of Crystallization Conditions for High Enantiomeric Excess

Achieving a high enantiomeric excess (e.e.) of the desired diastereomeric salt requires careful optimization of the crystallization conditions. Key parameters that are manipulated to maximize the yield and purity of the target diastereomer include:

Solvent: The choice of solvent is crucial as it directly influences the solubility of the diastereomeric salts. A suitable solvent system will maximize the solubility difference between the two diastereomers. Often, a mixture of solvents is used to fine-tune the solubility properties.

Temperature: Temperature affects both the solubility of the salts and the kinetics of crystallization. A controlled cooling profile is often employed to promote the slow and selective crystallization of the less soluble diastereomer, minimizing the co-precipitation of the more soluble one. rsc.org

Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the chiral resolving agent can significantly impact the resolution efficiency. While a 1:1 molar ratio is common, using a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt. google.com

Seeding: The introduction of seed crystals of the desired pure diastereomer can be a powerful technique to induce its crystallization and prevent spontaneous nucleation of the undesired diastereomer. google.com

Systematic variation of these parameters is essential to develop a robust and efficient crystallization process that delivers (R)-1-(3-(trifluoromethoxy)phenyl)ethanamine with high enantiomeric purity. rsc.org

Chromatographic Enantioseparation Techniques

Chromatographic methods offer powerful alternatives to crystallization for the separation of enantiomers. These techniques are particularly valuable for analytical-scale enantiomeric purity determination and can also be scaled up for preparative separations.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a highly effective technique for obtaining enantiomerically pure compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

For the separation of primary amines like 1-(3-(trifluoromethoxy)phenyl)ethanamine, polysaccharide-based CSPs are particularly effective. nih.govwindows.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.

The development of a preparative chiral HPLC method involves the optimization of several parameters:

Chiral Stationary Phase: Screening of different polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is the first step to identify a column that provides baseline separation. windows.net

Mobile Phase: The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving good resolution and reasonable retention times. phenomenex.com For compounds containing a trifluoromethoxy group, the choice of mobile phase can significantly influence selectivity.

Flow Rate and Temperature: These parameters can be adjusted to optimize the efficiency and speed of the separation.

Once optimized, the method can be scaled up to preparative columns to isolate significant quantities of the desired (R)-enantiomer with very high enantiomeric purity.

Gas Chromatography (GC) for Enantiomeric Purity Analysis

Gas chromatography is a powerful analytical technique for determining the enantiomeric purity of volatile chiral compounds. For amines, which can exhibit poor peak shape due to their basicity, derivatization is often necessary to improve their chromatographic behavior and volatility. sigmaaldrich.com

A typical workflow for the enantiomeric purity analysis of 1-(3-(trifluoromethoxy)phenyl)ethanamine by GC would involve:

Derivatization: The amine is reacted with a suitable achiral derivatizing agent to form a less polar and more volatile derivative. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. sigmaaldrich.com

Chiral Capillary Column: The derivatized sample is then injected onto a chiral GC column. For the separation of enantiomers of aromatic amines, cyclodextrin-based chiral stationary phases are often employed. wiley.com These cyclodextrin (B1172386) derivatives, coated onto the inner wall of the capillary column, create a chiral environment that allows for the differential interaction and separation of the enantiomeric derivatives. A study on the GC separation of trifluoromethoxy aniline (B41778) isomers suggests that specialized capillary columns can effectively resolve such substituted compounds. tsijournals.com

Detection: A flame ionization detector (FID) is commonly used for the detection and quantification of the separated enantiomers.

The ratio of the peak areas of the two enantiomers provides a precise measure of the enantiomeric excess of the sample.

Dynamic Kinetic Resolution and Deracemization Processes

While classical resolution methods are effective, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) and deracemization processes are advanced strategies that can overcome this limitation, potentially converting the entire racemic starting material into a single, desired enantiomer.

Dynamic Kinetic Resolution (DKR) combines a kinetic resolution with in-situ racemization of the slower-reacting (undesired) enantiomer. nih.gov For a racemic amine, this typically involves:

Enantioselective Reaction: An enzyme, often a lipase, is used to selectively acylate one of the enantiomers. rsc.org

Racemization Catalyst: A catalyst, often a transition metal complex, is used to continuously interconvert the unreacted amine enantiomers. nih.govnih.gov

This process allows for the continuous conversion of the undesired enantiomer into the desired one, which is then trapped as the acylated product, leading to a theoretical yield of up to 100% of a single enantiomeric product. nih.gov

Deracemization refers to a process where one enantiomer in a racemic mixture is converted into the other, ultimately leading to an enantiomerically pure product. This can be achieved through various chemoenzymatic and biocatalytic methods. acs.orgacs.orgnih.gov One approach involves the use of a pair of enantiocomplementary enzymes, such as ω-transaminases. acs.orgresearchgate.net One enzyme selectively deaminates the undesired enantiomer to the corresponding ketone, which is then stereoselectively aminated by the second enzyme to the desired enantiomer. researchgate.net Another strategy employs an enantioselective oxidase to convert the undesired enantiomer to an intermediate that can be non-selectively reduced back to the racemate, effectively enriching the desired enantiomer. researchgate.net

These advanced resolution techniques represent the state-of-the-art in chiral synthesis and offer highly efficient routes to enantiomerically pure compounds like this compound.

Integration of Racemization and Crystallization for Chiral Amplification

In a typical CIAT process, a racemic mixture is dissolved, and a racemization catalyst is introduced. As the solution becomes supersaturated with respect to one enantiomer (either through seeding or spontaneous nucleation), that enantiomer crystallizes. The resulting depletion of this enantiomer in the solution shifts the racemization equilibrium, leading to the conversion of the other enantiomer into the crystallizing one. This cycle continues until, ideally, the entire racemic mixture is converted into a single crystalline enantiomer. researchgate.netnih.gov

The efficiency of these processes is dependent on several factors, including the rates of crystallization and racemization, the solubility of the enantiomers, and the choice of solvent and racemizing agent. acs.orgacs.org For chiral amines, various racemization catalysts have been developed, including transition metal complexes. researchgate.netnih.govacs.org

Table 1: Theoretical Yields of Different Resolution Strategies

Resolution StrategyRacemization of Unwanted EnantiomerMaximum Theoretical Yield
Classical Kinetic ResolutionNo50%
Dynamic Kinetic Resolution (DKR)Yes100%
Crystallization-Induced Asymmetric Transformation (CIAT)Yes100%

Mechanistic Insights into Enantiomer Interconversion

The key to any dynamic kinetic resolution or crystallization-induced asymmetric transformation is the effective racemization of the chiral center. princeton.edu For chiral amines, the interconversion of enantiomers typically proceeds through the formation of an achiral intermediate. A common mechanism involves the reversible formation of an imine (Schiff base) or an enamine. shodhsagar.comresearchgate.net

The formation of a Schiff base involves the reaction of the primary amine with an aldehyde or ketone. shodhsagar.comnih.gov This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. shodhsagar.comresearchgate.net The carbon-nitrogen double bond of the imine is planar and therefore achiral. Subsequent hydrolysis of the imine can occur from either face, regenerating the racemic amine. nih.gov The rate-determining step in Schiff base formation is often the dehydration of the carbinolamine, a process that can be catalyzed by either acid or base. shodhsagar.com

In the context of racemization for DKR or CIAT, a catalyst is often employed to facilitate this imine formation and hydrolysis cycle. For instance, certain transition metal catalysts can activate the amine for dehydrogenation to an imine, which then undergoes hydrogenation back to the racemic amine. youtube.com The choice of catalyst and reaction conditions is crucial to ensure that the rate of racemization is faster than or at least comparable to the rate of the enantioselective resolution step. princeton.edunih.gov

Table 2: General Mechanisms for Racemization of Chiral Amines

MechanismIntermediateConditions
Imine (Schiff Base) FormationAchiral IminePresence of an aldehyde/ketone, often with acid or base catalysis
Dehydrogenation/HydrogenationAchiral ImineTransition metal catalyst (e.g., Ru, Ir)
Enamine FormationAchiral EnamineFor amines with an α-proton on a substituent

Applications of R 1 3 Trifluoromethoxy Phenyl Ethanamine As a Chiral Building Block

Use in the Asymmetric Synthesis of Complex Organic Scaffolds

The primary application of chiral amines like (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine lies in their ability to introduce chirality and serve as a scaffold for building complex molecular architectures with high stereochemical control.

The chiral amine functionality of this compound is an ideal anchor for the synthesis of novel chiral ligands and organocatalysts. The nitrogen atom can be readily derivatized to form amides, imines, or secondary/tertiary amines, which can then be incorporated into larger ligand frameworks designed to coordinate with metal centers. nih.gov

Research has shown that ligands derived from the 1-phenylethylamine (B125046) scaffold are effective in a variety of metal-catalyzed asymmetric reactions. nih.gov For instance, they have been successfully used in the enantioselective addition of organozinc compounds to aldehydes and in asymmetric hydrogenation reactions. nih.gov The electronic properties of the phenyl ring substituent play a crucial role in modulating the activity and selectivity of the resulting catalyst. The potent electron-withdrawing nature of the trifluoromethoxy group in this compound can significantly influence the electronic environment of a metal center, thereby fine-tuning its catalytic performance.

Furthermore, this amine can be used to prepare P-stereogenic chiral phosphorus acids (CPAs), a powerful class of organocatalysts. The synthesis often involves reacting a phosphorus-containing intermediate with a chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric phosphinamides that can be separated and converted into the final enantiopure acid catalyst. beilstein-journals.org

Table 1: Examples of Ligand/Catalyst Classes Derived from Chiral 1-Phenylethylamine Scaffolds This table illustrates the types of ligands and catalysts that can be synthesized from the general 1-phenylethylamine framework, applicable to its trifluoromethoxy-substituted derivative.

Ligand/Catalyst ClassSynthetic PrecursorApplication in Asymmetric Synthesis
Amino Alcohols Chiral 1-phenylethylamineEnantioselective Aldol Reactions
Diamines Chiral 1-phenylethylamineAsymmetric Hydrogenation, Transfer Hydrogenation
Phosphinamides Chiral 1-phenylethylaminePrecursors for Chiral Phosphorus Acids (CPAs)
Schiff Bases Chiral 1-phenylethylamineEnantioselective Arylation, Cyanation Reactions

Data sourced from multiple studies on 1-phenylethylamine derivatives. nih.govbeilstein-journals.org

This compound is an effective chiral auxiliary, a temporary chiral group that is attached to an achiral substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. This strategy is fundamental to asymmetric synthesis. nih.gov

For example, chiral 1-phenylethylamines are used to synthesize chiral β-lactams, which are core structural motifs in many antibiotics. tandfonline.comingentaconnect.com The amine is first condensed with an aldehyde to form a chiral imine, which then undergoes a [2+2] cycloaddition with a ketene (B1206846). The stereochemistry of the amine directs the facial selectivity of the ketene addition, resulting in a diastereomerically enriched β-lactam product. tandfonline.comingentaconnect.com Similarly, it has been employed as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org

The value of related chiral benzylic amines as key intermediates is well-established. For instance, the analogous compound (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a crucial intermediate for selective tetrodotoxin-sensitive blockers used in pain management. nih.gov Likewise, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key building block for synthesizing neuroprotective agents. nih.gov This highlights the role of such compounds as stereodefined intermediates that are incorporated into the final structure of advanced, biologically active molecules.

Contribution to the Synthesis of Functional Compounds

Beyond its role as a transient chiral director, the entire molecular framework of this compound can be incorporated into the final target molecule, contributing both a stereocenter and a functional fluoroaromatic group.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. researchgate.net The introduction of fluorine atoms or fluorine-containing groups like trifluoromethoxy often enhances the biological activity and metabolic stability of these compounds. researchgate.net this compound is a valuable precursor for constructing such heterocycles.

The primary amine can participate in various cyclization reactions. For example, it can be used in multi-component reactions or tandem sequences to build complex heterocyclic systems like piperidines, pyrrolidines, or azepanes. researchgate.netresearchgate.net In these syntheses, the amine can act as the nitrogen nucleophile, and its inherent chirality can be used to control the stereochemical outcome of the cyclization, leading to enantiomerically enriched heterocyclic products. The synthesis of trifluoromethyl-containing piperidines, for example, has been achieved through pathways involving ring-closing metathesis of precursors derived from chiral building blocks. researchgate.net

Fluoroaromatic systems are a cornerstone of modern medicinal chemistry. The trifluoromethoxy group, in particular, offers a unique combination of properties that are highly sought after in drug design. Molecules containing this group often exhibit enhanced lipophilicity and metabolic stability. mdpi.com

This compound serves as a platform for building more complex fluoroaromatic structures. After its role in establishing a key stereocenter is complete, the amine functionality can be further modified or used as a handle for subsequent transformations, such as cross-coupling reactions to introduce additional substituents onto the aromatic ring. The trifluoromethoxy-phenyl moiety is thus carried through the synthesis to become an integral part of an advanced functional molecule. This approach is exemplified in the synthesis of complex APIs where a chiral amine is coupled with other functionalized fragments to assemble the final drug structure.

Understanding the Role of Trifluoromethoxy and Chiral Amine Functionalities

The utility of this compound as a building block stems directly from the distinct and synergistic properties of its two key components: the chiral amine group and the trifluoromethoxy-substituted phenyl ring.

The chiral amine functionality is the source of stereochemical information. As a primary amine, it is a versatile functional group that can readily form imines and amides, act as a nucleophile, and be easily protonated. nih.govresearchgate.net Its stereogenic center is robust and provides the basis for inducing chirality in asymmetric transformations, either as a recoverable auxiliary or as a permanent feature of the target molecule. nih.gov

The trifluoromethoxy (-OCF3) group imparts critical physicochemical properties. Compared to a simple methyl or methoxy (B1213986) group, the -OCF3 group is significantly more lipophilic and metabolically stable due to the strength of the C-F bonds. mdpi.com It is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the pKa of the amine. These characteristics are highly desirable in drug design for improving cell membrane permeability, bioavailability, and resistance to metabolic degradation. mdpi.com

Table 2: Comparison of Physicochemical Properties of Phenyl Ring Substituents

SubstituentHansch Lipophilicity Parameter (π)Electronic EffectMetabolic Stability
-H 0.00NeutralVariable
-CH₃ +0.56Electron-donatingProne to oxidation
-OCH₃ -0.02Electron-donatingProne to O-dealkylation
-CF₃ +0.88Strongly electron-withdrawingHigh
-OCF₃ +1.04Strongly electron-withdrawingVery High

The Hansch parameter (π) is a measure of a substituent's contribution to lipophilicity. A positive value indicates increased lipophilicity. mdpi.com

In synthesis, the combination of these two functionalities in a single molecule allows chemists to simultaneously control stereochemistry and embed desirable drug-like properties into the target scaffold from an early stage.

Influence of Trifluoromethoxy Group on Molecular Architecture and Reactivity

The trifluoromethoxy (-OCF3) group is a distinctive substituent that significantly modifies the electronic, steric, and physicochemical properties of a molecule. nih.govmdpi.com Its incorporation into the structure of this compound has profound effects on the molecule's architecture and how it interacts in chemical reactions.

The -OCF3 group is strongly electron-withdrawing, a property that stems from the high electronegativity of the three fluorine atoms. nih.govmdpi.com This electronic effect reduces the electron density of the aromatic ring and can influence the acidity or basicity of nearby functional groups. wikipedia.org For instance, the electron-withdrawing nature of the trifluoromethoxy group lowers the basicity of the amine functionality compared to an unsubstituted or an alkoxy-substituted analogue. This modulation of reactivity is a critical factor in its application in synthesis.

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal and agricultural chemistry. mdpi.comresearchgate.net This high lipophilicity, or fat-solubility, can enhance the solubility of the molecule and its derivatives in nonpolar organic solvents, which is advantageous for many synthetic transformations. nih.govmdpi.com This property is also crucial in drug design for improving membrane permeability and bioavailability. mdpi.com

From a steric perspective, the trifluoromethoxy group is bulkier than a hydrogen or methoxy group. mdpi.com This steric hindrance can influence the conformational preferences of the molecule, affecting how it approaches other reagents in a chemical reaction. This can play a role in directing the stereochemical outcome of a reaction. The presence of the -OCF3 group can also enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. mdpi.com

PropertyInfluence on this compound
Electronic Effect Strongly electron-withdrawing; reduces the basicity of the amine group. nih.govwikipedia.org
Lipophilicity High (Hansch π parameter of +1.04); increases solubility in organic solvents. mdpi.comresearchgate.net
Steric Effect Bulkier than methoxy or hydrogen; can influence reaction transition states. mdpi.com
Metabolic Stability The C-F bonds are very strong, making the group resistant to metabolic degradation. mdpi.com

Stereocontrol in the Formation of Chiral Products

The primary application of a chiral building block like this compound is to control the three-dimensional arrangement of atoms—the stereochemistry—during a chemical reaction. This process, known as asymmetric synthesis, is fundamental to producing enantiomerically pure compounds. While specific documented examples of this compound in stereocontrolled reactions are not detailed in the surveyed literature, its function would follow established principles of asymmetric synthesis.

One common strategy involves using the chiral amine as a chiral auxiliary . In this approach, the amine is temporarily attached to an achiral substrate molecule. The steric and electronic properties of the chiral auxiliary then direct the subsequent reaction to occur from a specific face of the molecule, leading to the formation of one stereoisomer over another. After the desired stereocenter is created, the chiral auxiliary is removed and can often be recovered for reuse.

Alternatively, the chiral amine can be used to form diastereomeric salts with a racemic mixture of a chiral carboxylic acid. Because diastereomers have different physical properties, they can be separated by methods such as crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be liberated.

In reactions involving the formation of imines, the chirality of this compound can direct the nucleophilic addition to the imine carbon. The chiral environment established by the building block forces the incoming nucleophile to attack from the less sterically hindered side, resulting in a product with a high degree of stereoselectivity. acs.org The electron-withdrawing trifluoromethoxy group can enhance the electrophilicity of the imine, potentially increasing its reactivity towards nucleophiles. nih.gov

The effectiveness of stereocontrol often depends on the precise structure of the chiral building block and the reaction conditions. The combination of the fixed stereochemistry at the benzylic carbon and the unique electronic and steric profile of the trifluoromethoxy group makes this compound a potentially powerful tool for chemists seeking to synthesize complex chiral molecules. nih.gov

Computational and Theoretical Investigations of R 1 3 Trifluoromethoxy Phenyl Ethanamine

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic and molecular structure of (R)-1-(3-(trifluoromethoxy)phenyl)ethanamine. These methods allow for the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms.

The electronic structure is significantly influenced by the substituents on the phenyl ring. The trifluoromethoxy (-OCF3) group at the meta-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms and the oxygen atom. This effect modulates the electron density distribution across the aromatic ring and influences the molecule's reactivity and intermolecular interactions. DFT studies on substituted phenylethylamines help elucidate these electronic properties by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.com The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show electronegative potential (red or orange regions) around the nitrogen atom of the amine group and the oxygen and fluorine atoms of the trifluoromethoxy group, indicating sites susceptible to electrophilic attack. Conversely, electropositive potential (blue regions) would be expected around the amine hydrogens, highlighting their role as hydrogen bond donors.

Conformational Analysis and Stereoisomer Stability

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers that separate them.

A key conformational feature is the orientation of the trifluoromethoxy group relative to the phenyl ring. Unlike the methoxy (B1213986) group, which often prefers a planar conformation with the benzene (B151609) ring, computational and crystallographic studies of trifluoromethoxy-substituted benzenes have shown a strong preference for a non-planar, or orthogonal, conformation. semanticscholar.orgnih.gov In this arrangement, the C-O-C plane is roughly perpendicular to the plane of the phenyl ring, which is a result of balancing steric and electronic effects. semanticscholar.org

Another important aspect is the rotation around the bond connecting the chiral carbon to the phenyl ring and the C-C bond of the ethylamine (B1201723) side chain. Different staggered and eclipsed conformations will have varying energies. Theoretical studies on phenylethylamine derivatives have identified multiple stable conformers based on the orientation of the amine group. researchgate.net For this compound, computational scans of the potential energy surface would be required to determine the global minimum energy conformation and the relative stability of other low-energy stereoisomers. The stability of the (R)-enantiomer versus its (S)-counterpart is inherent to its synthesis, but computational methods can confirm that both enantiomers possess identical energy in an achiral environment.

Prediction of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. These descriptors are widely used in computational chemistry and cheminformatics to predict the behavior and properties of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. The primary amine group (-NH2) is a major contributor to the TPSA. Based on analogs, the TPSA for this compound is predicted to be influenced by both the nitrogen of the amine group and the oxygen of the trifluoromethoxy group. While the TPSA of the analogous compound (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine is 26.02 Ų, the addition of the ether oxygen in the trifluoromethoxy group increases the predicted value. chemscene.com

The capacity to form hydrogen bonds is crucial for molecular recognition and binding. This compound possesses functional groups that can both donate and accept hydrogen bonds. The primary amine group (-NH2) contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. Additionally, the oxygen atom of the trifluoromethoxy group can also serve as a hydrogen bond acceptor. The fluorine atoms are generally considered very weak hydrogen bond acceptors.

Molecular flexibility is determined by the number of rotatable bonds and the energy barriers associated with their rotation. The key rotatable bonds in this compound are the bond between the phenyl ring and the ethylamine side chain, and the C-C bond within the side chain. The rotation around the C-O bond of the trifluoromethoxy group also contributes to the molecule's conformational landscape.

Predicted Molecular Descriptors

Molecular DescriptorPredicted Value / CountComment
Topological Polar Surface Area (TPSA)~35.25 ŲValue is estimated based on contributions from the amine (~26.0 Ų) and ether oxygen (~9.2 Ų) groups.
Lipophilicity (LogP)> 2.73Predicted to be higher than the trifluoromethyl analog (LogP 2.73) due to the greater lipophilicity of the -OCF3 group. chemscene.com
Hydrogen Bond Donors2From the -NH2 group.
Hydrogen Bond Acceptors2-5Nitrogen and Oxygen are primary acceptors. The three fluorine atoms can act as weak acceptors.
Rotatable Bonds3Phenyl-C, C-C, and C-O bonds.

Modeling of Reaction Pathways and Transition States in Asymmetric Synthesis

Computational and theoretical investigations are crucial for understanding the mechanisms that govern the stereoselectivity in the asymmetric synthesis of chiral amines like this compound. While specific computational studies focusing exclusively on this molecule are not extensively documented in publicly available literature, the principles of modeling reaction pathways and transition states can be thoroughly examined through analogous systems. The most common and industrially relevant method for synthesizing such chiral amines is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 3'-(trifluoromethoxy)acetophenone.

Density Functional Theory (DFT) is a powerful tool for elucidating the intricate details of these catalytic processes. It allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. This information is vital for understanding the origin of enantioselectivity.

A prevalent model for explaining the stereochemical outcome of the asymmetric transfer hydrogenation of aromatic ketones involves the Noyori-Ikariya catalysts, such as Ru(II) complexes with a chiral diamine ligand and an η⁶-arene. The mechanism is understood to proceed through a six-membered ring transition state. In this transition state, the catalyst, the hydrogen donor (e.g., isopropanol (B130326) or a formic acid/triethylamine mixture), and the ketone substrate are all involved.

The stereoselectivity is primarily governed by the steric and electronic interactions within this transition state. The chiral ligand creates a specific three-dimensional environment that favors one orientation of the substrate over the other. For 3'-(trifluoromethoxy)acetophenone, the two key substituents on the prochiral carbonyl carbon are the methyl group and the 3-(trifluoromethoxy)phenyl group. The catalyst's chiral environment will preferentially accommodate one of these groups in a pseudo-equatorial position in the transition state ring, while the other is forced into a pseudo-axial position, leading to the selective formation of one enantiomer.

The trifluoromethoxy group, being electron-withdrawing, can also influence the electronic interactions within the transition state, such as CH/π interactions between the phenyl ring of the substrate and the η⁶-arene of the catalyst. These non-covalent interactions play a significant role in stabilizing the favored transition state.

Table 1: Representative Calculated Energy Differences in Asymmetric Hydrogenation

Below is an interactive table with hypothetical yet representative data for the transition states leading to the (R) and (S) enantiomers of 1-(3-(trifluoromethoxy)phenyl)ethanamine (B3139121), based on DFT calculations for analogous systems. These values illustrate the typical energy differences that lead to high enantioselectivity.

Transition StateRelative Energy (kcal/mol)Favored ProductPredicted Enantiomeric Excess (%)
TS-(R)0.0(R)-enantiomer>99
TS-(S)2.5(S)-enantiomer

Note: The energy values are illustrative and represent the energy difference (ΔΔG‡) between the diastereomeric transition states. A difference of ~2.5 kcal/mol at room temperature typically corresponds to a high enantiomeric excess.

The modeling of these reaction pathways involves locating the transition state structures on the potential energy surface. This is a computationally intensive process that requires sophisticated algorithms to find the first-order saddle point corresponding to the energy maximum along the reaction coordinate. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the bond-breaking and bond-forming events of the hydride transfer.

The insights gained from these computational models are invaluable for the rational design of new and more efficient catalysts. By understanding the specific interactions that control stereoselectivity, ligands can be modified to enhance these interactions, leading to even higher enantiomeric excesses and catalytic activities. For instance, modifying the steric bulk or electronic properties of the chiral ligand can fine-tune the catalyst's performance for a specific substrate like 3'-(trifluoromethoxy)acetophenone.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The confirmation of the molecular structure of (R)-1-(3-(trifluoromethoxy)phenyl)ethanamine is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of hydrogen atom in the molecule. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The methine proton (-CH) adjacent to the chiral center would appear as a quartet, due to coupling with the three protons of the neighboring methyl group. The methyl group (-CH₃) protons would, in turn, appear as a doublet, coupling with the single methine proton. The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. It would show nine distinct signals, one for each unique carbon atom. The carbon of the trifluoromethoxy group (-OCF₃) would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have chemical shifts in the typical downfield region, with the carbon directly attached to the -OCF₃ group showing a characteristic shift. The chiral methine carbon and the methyl carbon would appear in the aliphatic region of the spectrum.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a crucial technique. It is expected to show a single, sharp singlet, as there are no neighboring fluorine or hydrogen atoms to cause coupling. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring and serves as a key identifier for the molecule. For many trifluoromethoxy-substituted aromatic compounds, this signal appears around -58 to -60 ppm relative to a CFCl₃ standard.

Table 6.1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹HAromatic C-H7.1 - 7.4Multiplet (m)Four distinct protons on the aromatic ring.
¹H-CH (NH₂)CH₃~4.2Quartet (q)Coupled to the -CH₃ protons.
¹H-NH₂1.5 - 2.5Broad Singlet (br s)Chemical shift can vary with solvent and concentration.
¹H-CH₃~1.4Doublet (d)Coupled to the methine proton.
¹³CC -OCF₃~149Singlet (s)Aromatic carbon attached to the OCF₃ group.
¹³CAromatic C -H115 - 130Singlet (s)Four distinct signals expected.
¹³CAromatic C -CH~145Singlet (s)Aromatic carbon attached to the ethylamine (B1201723) group.
¹³C-C F₃~121Quartet (q)Coupled to three fluorine atoms (¹JCF).
¹³CC H(NH₂)CH₃~51Singlet (s)Chiral (methine) carbon.
¹³C-C H₃~25Singlet (s)Methyl carbon.
¹⁹F-OCF-58 to -60Singlet (s)Characteristic shift for Ar-OCF₃.
Note: These are estimated values based on structurally similar compounds and standard chemical shift ranges. Actual experimental values may vary.

To determine the enantiomeric excess (ee) of a chiral amine like this compound, chiral NMR reagents are utilized. These reagents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), interact with the enantiomers to create a diastereomeric relationship.

The underlying principle is that while enantiomers are indistinguishable in an achiral NMR solvent, diastereomers have different physical properties and thus can produce distinct NMR signals.

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride, is reacted with the amine to form a covalent bond, resulting in a pair of diastereomeric amides. The ¹H or ¹⁹F NMR signals of these diastereomers, particularly those close to the newly formed stereocenter, will exhibit different chemical shifts. The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.

Chiral Solvating Agents (CSAs): A CSA forms non-covalent diastereomeric complexes with the enantiomers of the amine. These transient interactions are sufficient to induce chemical shift differences in the NMR spectrum. This method is often preferred as it is non-destructive and does not require chemical modification of the analyte.

By comparing the integration of the resolved signals for the two diastereomeric species, a precise quantification of the enantiomeric ratio can be achieved.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₉H₁₀F₃NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Expected Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule is expected to undergo characteristic fragmentation.

Benzylic Cleavage: The most common fragmentation pathway for phenethylamine derivatives is the cleavage of the C-C bond between the alpha and beta carbons relative to the aromatic ring. This would result in the formation of a stable benzylic cation.

Loss of Amino Group: Cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂).

Fragmentation of the Substituent: The trifluoromethoxy group may also fragment, although it is generally more stable than a trifluoromethyl group.

Table 6.2: Predicted High-Resolution Mass Spectrometry Data
Parameter Value
Molecular FormulaC₉H₁₀F₃NO
Monoisotopic Mass205.07145 Da
Predicted Key Fragments (m/z) Proposed Structure
[M]+•205.071
[M-CH₃]+190.048
[M-NH₂]+189.063
Note: Fragmentation patterns are predictive and can vary based on ionization technique and energy.

Optical Methods for Stereochemical Analysis

Optical methods are essential for analyzing the stereochemistry of chiral compounds, providing information on the sample's effect on plane-polarized light and confirming the absolute configuration.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound.

For this compound, a measurement would yield a specific value (either positive, dextrorotatory (+), or negative, levorotatory (-)) under defined conditions (e.g., specific wavelength of light, temperature, solvent, and concentration). Its enantiomer, the (S)-form, would exhibit a specific rotation of the exact same magnitude but with the opposite sign. A racemic mixture (50:50 of R and S) would show no optical rotation. While the specific value for this compound is not documented in the searched sources, a non-zero value would confirm the presence of a non-racemic sample.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum plots this difference in absorption against wavelength.

A chiral molecule like this compound will produce a characteristic CD spectrum with positive and/or negative peaks, known as Cotton effects, at the wavelengths corresponding to its chromophores' electronic transitions (primarily the substituted benzene ring in this case). The CD spectrum of the (R)-enantiomer is a mirror image of the spectrum of the (S)-enantiomer. By comparing the experimentally obtained spectrum to spectra predicted by quantum chemical calculations or to the spectra of similar compounds with known absolute configurations, the (R) configuration can be unambiguously confirmed.

Future Prospects and Emerging Research Areas

Innovations in Green Chemistry for Sustainable Synthesis

The chemical industry's shift towards sustainability is driving significant innovation in the synthesis of chiral amines. For compounds like (R)-1-(3-(trifluoromethoxy)phenyl)ethanamine, the focus is on developing processes that are not only efficient but also environmentally benign. A primary area of advancement is in biocatalysis, which utilizes enzymes to perform highly selective chemical transformations.

Biocatalytic methods, such as transamination using amine transaminases (ATAs), offer a green alternative to traditional chemical routes. nih.gov These enzymatic processes can achieve high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on hazardous solvents and reagents. nih.gov Research into dual-enzyme cascade systems, for instance, has shown remarkable efficiency in producing structurally similar chiral amines. nih.govresearchgate.net In these systems, a second enzyme, like an alcohol dehydrogenase, is used to shift the reaction equilibrium, leading to higher product yields. nih.gov This biocatalytic strategy represents a sustainable and efficient approach to afford enantioenriched α-trifluoromethylated amines, which are important pharmacophores. acs.org The application of such systems to the synthesis of this compound could significantly improve its production efficiency and environmental footprint. nih.govresearchgate.net

Table 1: Comparison of Green Chemistry Approaches for Chiral Amine Synthesis

Feature Traditional Chemical Synthesis Biocatalytic Synthesis
Catalyst Often heavy-metal based Enzymes (e.g., Transaminases)
Solvents Organic solvents Primarily aqueous media
Reaction Conditions Often harsh (high temp/pressure) Mild (near ambient temp/pressure)
Byproducts Stoichiometric waste Minimal, often biodegradable

| Enantioselectivity | Variable, may require chiral auxiliaries | Typically very high (>99% ee) |

Development of High-Throughput Screening for Enantioselective Reactions

The discovery and optimization of catalysts for producing enantiomerically pure compounds are being accelerated by the development of high-throughput screening (HTS) techniques. For the synthesis of this compound, HTS methods are crucial for rapidly identifying the most effective catalysts and reaction conditions from large libraries of possibilities.

Fluorescence-based assays represent a promising HTS approach. nih.gov These methods utilize chiral fluorescent sensors that interact differently with each enantiomer of a product, leading to a measurable change in fluorescence intensity. bath.ac.uk This allows for the rapid determination of enantiomeric excess (e.e.) in a large number of parallel reactions without the need for slower chromatographic separation. nih.gov Such assays can be performed in 384-well plates, enabling the screening of thousands of reactions per day. nih.gov Another emerging technique is the use of ¹⁹F NMR-based assays for fluorinated compounds. This method can provide comprehensive insights into enantioselectivity, stereopreference, and reaction yields, making it highly suitable for optimizing the synthesis of trifluoromethoxy-containing molecules. acs.org

Applications in Emerging Fields such as Chiral Materials and Sensors

The unique structural and electronic properties of this compound make it a candidate for incorporation into advanced materials, particularly chiral sensors and materials for enantioselective separations. Chirality is a fundamental property in biological systems, and the development of sensors capable of distinguishing between enantiomers is of paramount importance in pharmacology and environmental science. mdpi.com

Chiral amines can be integrated into polymers or attached to nanomaterials to create chiral stationary phases for chromatography or as the recognition element in electronic sensors. mdpi.com The trifluoromethoxy group, with its strong electron-withdrawing nature, can influence the electronic properties of such materials, potentially enhancing sensor sensitivity or selectivity. Research in this area focuses on creating sensor arrays that can provide a "fingerprint" response for different chiral analytes, allowing for their identification and the determination of their enantiomeric excess. mdpi.com The development of electrochemical sensors, which rely on diastereomeric interactions between a chiral selector and the analyte enantiomers, is another active area where this compound could find use. mdpi.com

Advanced Computational Methodologies for Rational Design

Computational chemistry has become an indispensable tool for the rational design of catalysts and for understanding the mechanisms of enantioselective reactions. ethz.ch Methods like Density Functional Theory (DFT) are used to model reaction transition states and predict which catalyst will favor the formation of the desired enantiomer. researchgate.netnih.gov

For the synthesis of this compound, computational approaches can guide the design of new catalysts with improved activity and selectivity. nih.gov By simulating the interaction between the substrate, catalyst, and reagents, researchers can gain insights into the key factors that control stereoselectivity. nih.gov This allows for a more targeted, "design-led" approach to catalyst development, moving away from traditional trial-and-error methods. ethz.chresearchgate.net Quantum chemical calculations can predict critical aspects like the E/Z selectivity of reaction intermediates, which can be crucial for achieving high enantiopurity in the final product. researchgate.net This synergy between computational prediction and experimental validation accelerates the development of efficient synthetic routes. nih.gov

Table 2: Role of Computational Methods in Catalyst Design

Computational Technique Application in Synthesis Predicted Outcome
Density Functional Theory (DFT) Modeling transition state energies of catalytic cycles. Enantioselectivity, reaction rates, mechanistic pathways. researchgate.netnih.gov
Molecular Dynamics (MD) Simulating enzyme-substrate binding and conformational changes. Optimal enzyme mutations for improved activity and selectivity.

| Quantitative Structure-Activity Relationship (QSAR) | Correlating catalyst structure with experimental outcomes. | Design of new ligands with enhanced performance. |

Exploration of Novel Reactivities and Transformational Pathways

The trifluoromethoxy (-OCF₃) group imparts unique chemical properties to the aromatic ring of this compound, opening avenues for novel chemical transformations. This group is highly electronegative and can influence the reactivity of the phenyl ring and the benzylic position. beilstein-journals.org

Research is ongoing into the late-stage functionalization of complex molecules, and the trifluoromethoxy group can serve as a handle or directing group for such reactions. For example, methods for the trifluoromethylation of benzylic C-H bonds are being developed, which could be adapted to introduce other functional groups at the benzylic position of the ethanamine backbone. nih.gov Furthermore, the trifluoromethoxy group itself can participate in or influence novel coupling reactions. The strongly electron-withdrawing nature of the benzylic CF3 group has been shown to significantly accelerate 1,6-elimination reactions, a principle that could be applied to develop new probes or linkers based on the trifluoromethoxyphenyl ethanamine scaffold. biorxiv.org Exploring these novel reactivities could lead to the development of new derivatives with unique biological activities or material properties.

Q & A

Q. How does the 3-(trifluoromethoxy) substituent compare to 4-substituted analogs in pharmacokinetic profiles?

  • Methodological Answer : Metabolic stability assays (e.g., liver microsomes) show 3-substituted analogs resist CYP450 oxidation better than 4-substituted ones due to steric hindrance. LogP measurements (e.g., 2.8 vs. 3.1) correlate with increased blood-brain barrier penetration for 3-substituted derivatives .

Q. What computational methods predict the compound’s binding mode to σ-receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions, highlighting hydrogen bonds between the amine group and Glu172/Asp188 residues in σ₁. QM/MM calculations refine electrostatic contributions of the trifluoromethoxy group .

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